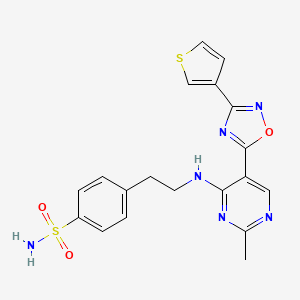

4-(2-((2-Methyl-5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)amino)ethyl)benzolsulfonamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(2-((2-Methyl-5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C19H18N6O3S2 and its molecular weight is 442.51. The purity is usually 95%.

BenchChem offers high-quality 4-(2-((2-Methyl-5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-((2-Methyl-5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Medizinische Chemie und Arzneimittelentwicklung

Thiophenderivate haben das Interesse von pharmazeutischen Chemikern geweckt, da sie das Potenzial als biologisch aktive Verbindungen haben. Unsere Verbindung, mit ihren Sulfonamid- und Pyrimidin-Moietäten, könnte als Leitstruktur für die Entwicklung neuer Medikamente dienen. Forscher könnten ihre Wechselwirkungen mit biologischen Zielen wie Enzymen oder Rezeptoren untersuchen, um neue Therapien für Krankheiten wie Krebs, Entzündungen und Bluthochdruck zu entwickeln .

Antibakterielle Eigenschaften

Das Thiophenringsystem hat eine antimikrobielle Aktivität gezeigt. Forscher könnten das Potenzial unserer Verbindung als antibakterielles oder antifungales Mittel untersuchen. Seine spezifischen Substituenten können seine Wirksamkeit gegen verschiedene Krankheitserreger beeinflussen, was es zu einem spannenden Gebiet für weitere Studien macht .

Wirkmechanismus

Target of Action

Thiophene-based analogs, a key component of this compound, have been studied extensively for their biological activity . They have been found to interact with a variety of targets, including enzymes, receptors, and ion channels .

Mode of Action

Thiophene derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular function . For example, some thiophene derivatives are known to inhibit enzymes, block ion channels, or modulate receptor activity .

Biochemical Pathways

Thiophene derivatives are known to affect a variety of biochemical pathways, often related to the function of their targets . These can include pathways related to inflammation, cancer, microbial infection, hypertension, and atherosclerosis .

Pharmacokinetics

The pharmacokinetic properties of a compound can greatly impact its bioavailability and efficacy .

Result of Action

The effects would likely be related to the function of the compound’s targets and the biochemical pathways it affects . For example, if the compound inhibits an enzyme involved in inflammation, the result might be a reduction in inflammatory responses .

Biologische Aktivität

The compound 4-(2-((2-Methyl-5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide is a novel molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an in-depth analysis of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a benzenesulfonamide moiety, a pyrimidine ring, and an oxadiazole derivative. The presence of thiophene enhances its electronic properties, potentially influencing its biological activity.

Biological Activity Overview

Recent studies have highlighted several biological activities associated with this compound:

- Anticancer Activity : The compound has shown promising results against various cancer cell lines.

- Enzyme Inhibition : It exhibits inhibitory effects on specific enzymes that are crucial for cancer cell proliferation.

- Apoptosis Induction : The compound has been reported to induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent.

Anticancer Activity

In vitro studies have demonstrated that the compound exhibits significant cytotoxic effects against several cancer cell lines, including:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 0.65 | |

| HeLa (Cervical Cancer) | 2.41 | |

| A549 (Lung Cancer) | 1.23 | |

| PANC-1 (Pancreatic Cancer) | 0.89 |

These values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's effectiveness.

The mechanism through which this compound exerts its effects involves:

- Enzyme Inhibition : It selectively inhibits enzymes such as carbonic anhydrases (hCA IX and XII), which are implicated in tumor growth and metastasis.

- Induction of Apoptosis : Flow cytometry assays revealed increased levels of apoptotic markers such as p53 and caspase-3 cleavage in treated cells, indicating that the compound triggers programmed cell death pathways.

Case Studies

- Study on MCF-7 Cells : A detailed study evaluated the effect of the compound on MCF-7 breast cancer cells, revealing an IC50 value of 0.65 µM. Western blot analysis showed significant upregulation of p53 and activation of caspase pathways, confirming apoptosis induction.

- Comparative Study with Doxorubicin : In comparative studies against doxorubicin, this compound exhibited similar or enhanced cytotoxicity across multiple cancer cell lines, suggesting it could serve as a potential alternative or adjunct therapy in cancer treatment.

Eigenschaften

IUPAC Name |

4-[2-[[2-methyl-5-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl]amino]ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N6O3S2/c1-12-22-10-16(19-24-17(25-28-19)14-7-9-29-11-14)18(23-12)21-8-6-13-2-4-15(5-3-13)30(20,26)27/h2-5,7,9-11H,6,8H2,1H3,(H2,20,26,27)(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCBSUOIAUWEYQZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=N1)NCCC2=CC=C(C=C2)S(=O)(=O)N)C3=NC(=NO3)C4=CSC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N6O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.